molecular formula C14H12ClN3O2 B12469872 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

Katalognummer: B12469872
Molekulargewicht: 289.71 g/mol
InChI-Schlüssel: LIBJSSANTPIULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is an organic compound with the molecular formula C14H12ClN3O2 It is a derivative of benzamide, characterized by the presence of a chloro group and a hydrazinecarbonyl group attached to the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzohydrazide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
  • N-(2-chlorophenyl)-2-(hydrazinecarbonyl)benzamide
  • 2-chloro-N-(2-hydroxyphenyl)benzamide

Uniqueness

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. For instance, the position of the chloro and hydrazinecarbonyl groups can significantly influence the compound’s ability to interact with biological targets and its overall stability .

Eigenschaften

Molekularformel

C14H12ClN3O2

Molekulargewicht

289.71 g/mol

IUPAC-Name

2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H12ClN3O2/c15-11-7-3-1-5-9(11)13(19)17-12-8-4-2-6-10(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)

InChI-Schlüssel

LIBJSSANTPIULR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.